molecular formula C16H14N6O2S2 B2927925 1-methyl-6-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1324523-79-6

1-methyl-6-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2927925
CAS RN: 1324523-79-6
M. Wt: 386.45
InChI Key: TUIDJXMFFLUYHL-UHFFFAOYSA-N
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Description

The compound “1-methyl-6-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a thiazole ring, a triazole ring, and a pyridazine ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The structure of similar compounds has been determined using techniques such as 1H NMR, 13C NMR, and X-ray analysis .


Chemical Reactions Analysis

The compound likely undergoes various chemical reactions due to the presence of multiple reactive sites. For instance, the active hydrogen on C-2 of cyanoacetamides can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Based on the structure and chemical characteristics of the compound “1-methyl-6-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide”, here is a comprehensive analysis of its potential scientific research applications:

Antibacterial Activity

Compounds with similar structures have been shown to exhibit antibacterial properties. The presence of the thiophene ring, which is known for its effectiveness against various bacterial strains, suggests that this compound could be explored for its antibacterial efficacy. It could potentially inhibit the growth of bacteria such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus .

Antitubercular Activity

The imidazole moiety present in the compound is associated with antitubercular activity. Derivatives containing the imidazole ring have been evaluated against Mycobacterium tuberculosis, and some have shown promising minimum inhibitory concentration (MIC) values. This indicates that the compound could be a candidate for developing new antitubercular agents .

Anti-inflammatory Properties

Imidazole derivatives are also known for their anti-inflammatory properties. The compound could be investigated for its potential to reduce inflammation, possibly comparing its effectiveness and ulcerogenic index with existing anti-inflammatory drugs like indomethacin and celecoxib .

Antiviral Applications

Compounds with imidazole and thiophene rings have shown antiviral activities. This compound could be explored for its potential to inhibit viruses, particularly RNA and DNA viruses, which could lead to the development of new antiviral medications .

Antidiabetic Activity

Imidazole-containing compounds have been associated with antidiabetic activity. The compound could be researched for its potential to act on biological pathways related to diabetes, possibly offering a new approach to managing the disease .

Future Directions

Thiazoles and thiophenes, which are present in this compound, have been found to have a wide range of therapeutic properties, attracting great interest in industry as well as academia . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

1-methyl-6-oxo-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2S2/c1-21-13(23)5-4-11(19-21)15(24)17-7-6-10-9-26-16-18-14(20-22(10)16)12-3-2-8-25-12/h2-5,8-9H,6-7H2,1H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIDJXMFFLUYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-6-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide

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